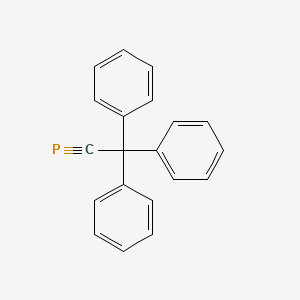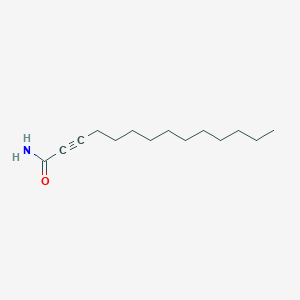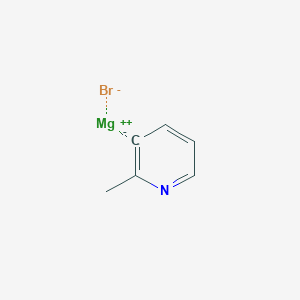![molecular formula C21H22N2O2 B12636937 4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline CAS No. 918942-42-4](/img/structure/B12636937.png)
4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes two aniline groups connected by a 2-methyl-1,3-phenylene bridge through oxymethylene linkages. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline typically involves the reaction of 2-methyl-1,3-phenylenedimethanol with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Methyl-1,3-phenylenedimethanol} + \text{Aniline} \rightarrow \text{4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 1,3-Bis(p-aminophenoxy)benzene
- 1,3-Phenylene bis(p-aminophenyl) ether
- 4,4’-(m-Phenylenedioxy)dianiline
- m-Bis(p-aminophenoxy)benzene
Uniqueness
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its oxymethylene linkages and 2-methyl-1,3-phenylene bridge differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
918942-42-4 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[[3-[(4-aminophenyl)methoxy]-2-methylphenoxy]methyl]aniline |
InChI |
InChI=1S/C21H22N2O2/c1-15-20(24-13-16-5-9-18(22)10-6-16)3-2-4-21(15)25-14-17-7-11-19(23)12-8-17/h2-12H,13-14,22-23H2,1H3 |
Clave InChI |
YOBHEPQWTYIABF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)N)OCC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)


![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)



![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


